2-Chloro-3-fluoro-6-methoxybenzoic acid
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Overview
Description
2-Chloro-3-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 3-fluoro-6-methoxybenzoic acid with chlorine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 2-Chloro-3-fluoro-6-methoxybenzoic acid may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Coupling Products: Biaryl compounds formed through the coupling of the benzoic acid derivative with aryl halides.
Scientific Research Applications
2-Chloro-3-fluoro-6-methoxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methoxybenzoic acid: Similar in structure but with different positions of substituents.
3-Chloro-2-fluoro-6-methoxybenzoic acid: Another isomer with variations in the positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3-fluoro-6-methoxybenzoic acid is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthesis and specialized applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFVFPPHGGYQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545315-29-4 |
Source
|
Record name | 2-chloro-3-fluoro-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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